

# Fmoc-Photo-Linker basic principles and mechanism

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## Compound Focus: Fmoc-Photo-Linker

CAS No.: 162827-98-7

Cat. No.: S1498719

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## Fmoc-Photolabile Linker at a Glance

The table below summarizes the fundamental chemical and application data for the Fmoc-Photolabile Linker.

Property	Description
CAS Number	162827-98-7 [1] [2] [3]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> N <sub>2</sub> O <sub>8</sub> [1] [2] [4]
Molecular Weight	520.53 g/mol [1] [3] [4]
Synonym	4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid [2] [3] [4]
Primary Application	Solid-phase synthesis of peptide amides [1] [2] [3]
Cleavage Mechanism	Photolysis (UV light) [2] [5]

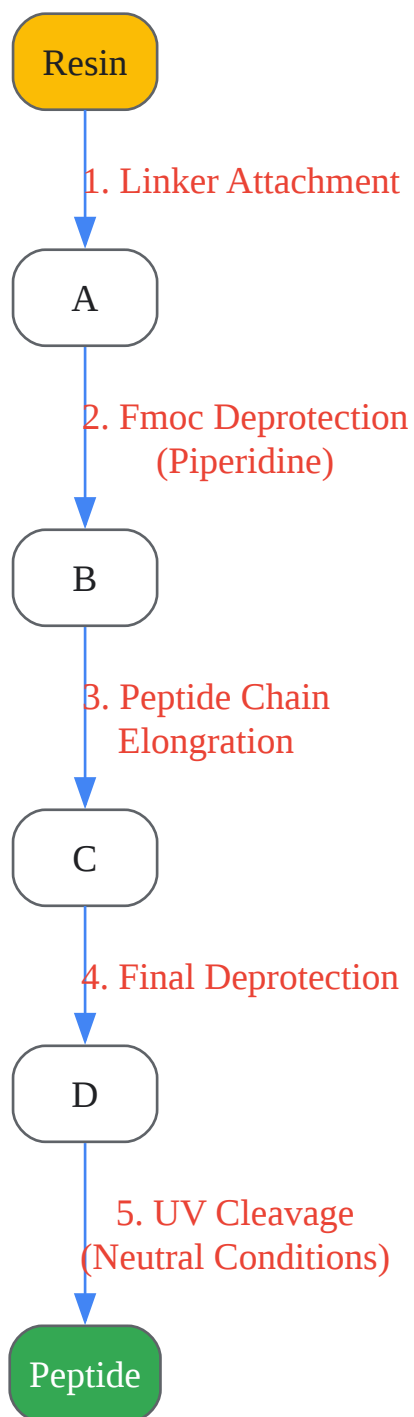
Property	Description
Key Feature	Enables cleavage under neutral conditions, compatible with acid- and base-sensitive groups [2]

## Principles & Mechanism of Action

The Fmoc-Photolabile Linker is a specialized chemical tool designed for **solid-phase peptide synthesis (SPPS)**, particularly for producing **peptide amides** [1] [2]. Its core function is to provide a temporary connection between the growing peptide chain and the solid support, which can be broken on demand using light.

- **Dual Protecting Group Strategy:** The linker's name reveals its two functional components. The **Fmoc (9-fluorenylmethoxycarbonyl)** group is a base-labile protecting group for amines, commonly used as the temporary protecting group in Fmoc-SPPS [6]. The **photolabile moiety** is based on an **o-nitrobenzyl derivative** [5]. This part of the molecule is sensitive to light and forms the actual point of cleavage.
- **Mechanism of Photocleavage:** Upon irradiation with **UV light**, the o-nitrobenzyl core of the linker undergoes a chemical rearrangement. This reaction ultimately severs the bond between the linker and the peptide, releasing the final peptide amide from the solid support [2] [5]. A significant advantage of this method is that cleavage proceeds under **neutral conditions**, avoiding the harsh acids typically used in SPPS. This compatibility makes it ideal for synthesizing peptides containing acid-sensitive modifications or protecting groups [2].

The following diagram illustrates the typical workflow for using the Fmoc-Photolabile Linker in solid-phase peptide synthesis:



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## Applications & Experimental Protocols

The primary application of this linker is the **solid-phase synthesis of C-terminal peptide amides**, a common motif in bioactive peptides [1] [2]. Its value is particularly high in advanced research and screening applications where traditional cleavage methods are unsuitable.

- **Spatio-Temporal Control in Bioarrays:** Researchers have successfully used this photolabile linker to immobilize peptides on the bottom of a 96-well plate. Upon targeted UV irradiation of specific wells, the peptides were released into the culture medium. This system allowed for a high-throughput cell-toxicity analysis, demonstrating the linker's utility for **spatially and temporally controlled release** of bioactive molecules in cell-based assays [5].
- **Compatibility with Standard Protocols:** The Fmoc-Photolabile Linker is designed for use in **standard peptide chemistry reaction conditions**. This allows researchers to employ a wide variety of standard Fmoc-amino acids and their protecting groups without needing to develop specialized synthesis protocols [1] [2].
- **Key Consideration on Handling:** The photolabile nature of the linker, while its key feature, also demands careful handling. To prevent premature cleavage, it is recommended to **store the linker in the dark at 2-8°C** [4]. Experiments and cleavage procedures involving the linker should also be conducted with measures to control light exposure until the precise moment of intended cleavage.

## Key Considerations for Researchers

- **Advantages:** The most significant benefit is **orthogonal cleavage**. Unlike most linkers that require acidic conditions, photolysis allows for the synthesis of peptides that are sensitive to strong acids. It also enables the creation of protected peptide fragments for use in convergent synthesis strategies.
- **Considerations:** Successful application requires access to a UV light source capable of reliably irradiating the reaction vessel or solid support. As with any photochemical reaction, optimization of irradiation time and intensity may be necessary for different setups or peptide sequences to ensure complete cleavage while minimizing side reactions.

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## References

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